N-パルミトイルグリシン

概要

説明

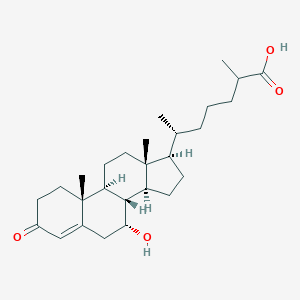

N-Palmitoylglycine (NPG) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is an acylated form of glycine, a naturally occurring amino acid. NPG has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential therapeutic applications.

科学的研究の応用

感覚神経におけるカルシウム流入と一酸化窒素産生のモジュレーター

N-パルミトイルグリシンは、感覚神経におけるカルシウム流入と一酸化窒素産生のモジュレーターとして機能することが判明しました . これは細胞刺激後に産生され、ラットの皮膚および脊髄に高濃度で存在します . PalGlyは、ラットの背側角における侵害受容性ニューロンの熱誘発性発火を強力に抑制しました . さらに、PalGlyは、ネイティブな成体ドorsal root ganglion(DRG)細胞およびDRG様細胞株(F-11)において一過性のカルシウム流入を誘導しました .

Gタンパク質共役受容体(GPCR)GPR18の活性化

N-パルミトイルグリシンは、オーファンGタンパク質共役受容体(GPCR)GPR18を活性化する内因性アラキドノイルアミドです . この活性化は、鎮痛および抗炎症効果をもたらします .

一酸化窒素の産生

PalGlyは、F-11細胞に存在するカルシウム感受性一酸化窒素合成酵素を介して一酸化窒素の産生に寄与します . このプロセスは、一酸化窒素合成酵素阻害剤である7-ニトロインドゾールによって阻害されます .

脂質受容体G2A / GPR132の活性化

N-パルミトイルグリシンおよびその他のN-アシルアミドは、脂質受容体G2A / GPR132を活性化します . 効力順は、N-パルミトイルグリシン> 9-HODE≈N-リノレオイルグリシン>リノレアミド>N-オレオイルグリシン≈N-ステアロイルグリシン>N-アラキドノイルグリシン>N-ドコサヘキサノイルグリシンです

作用機序

Target of Action

N-Palmitoylglycine (PalGly) is an endogenous lipid that primarily targets the G-protein-coupled receptor GPR132 . This receptor, also known as G2A, is activated by oxidized fatty acids . PalGly also acts as a modulator of calcium influx and nitric oxide production in sensory neurons .

Mode of Action

PalGly interacts with its target, GPR132, and activates it . This activation is comparable to the activation caused by 9-hydroxyoctadecadienoic acid (9-HODE), another oxidized fatty acid . The activation of GPR132 by PalGly leads to a modulation of calcium influx and nitric oxide production in sensory neurons .

Biochemical Pathways

The activation of GPR132 by PalGly affects several biochemical pathways. It leads to an increase in calcium influx in sensory neurons . This influx of calcium is thought to contribute to the production of nitric oxide through calcium-sensitive nitric-oxide synthase enzymes . The exact downstream effects of these pathways are still under investigation.

Pharmacokinetics

It is known that palgly is produced after cellular stimulation and occurs in high levels in rat skin and spinal cord . It is also up-regulated in fatty acid amide hydrolase knockout mice, suggesting a pathway for enzymatic regulation .

Result of Action

The activation of GPR132 by PalGly and the subsequent modulation of calcium influx and nitric oxide production have several effects at the molecular and cellular level. PalGly potently inhibits heat-evoked firing of nociceptive neurons in the rat dorsal horn

Action Environment

The action of PalGly is influenced by various environmental factors. For example, the presence of extracellular calcium is necessary for PalGly-induced calcium influx . Furthermore, the effect of PalGly on sensory neurons is characterized by strict structural requirements and is sensitive to pertussis toxin . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of PalGly.

生化学分析

Biochemical Properties

N-Palmitoylglycine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit heat-evoked firing of nociceptive neurons in the rat dorsal horn . It also induces transient calcium influx in native adult dorsal root ganglion (DRG) cells and a DRG-like cell line .

Cellular Effects

N-Palmitoylglycine has significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium influx and nitric oxide production . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Palmitoylglycine exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It is known to stimulate nitric oxide synthase enzymes, leading to increased nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Palmitoylglycine have been observed to change over time. It is known to be hydrolyzed by fatty acid amide hydrolase (FAAH), suggesting a pathway for its enzymatic regulation .

Metabolic Pathways

N-Palmitoylglycine is involved in various metabolic pathways. It is produced by the conjugation of fatty acids with glycine, a process facilitated by specific enzymes .

特性

IUPAC Name |

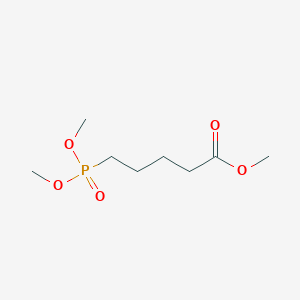

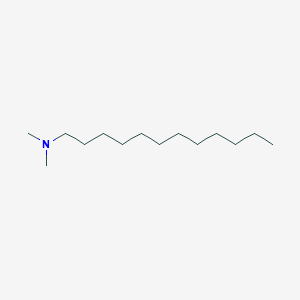

2-(hexadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTFEOAKFFQCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179163 | |

| Record name | N-Palmitoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2441-41-0, 158305-64-7 | |

| Record name | N-Palmitoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hexadecanoylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Palmitoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Palmitoylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYL GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6V3RIU5KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)